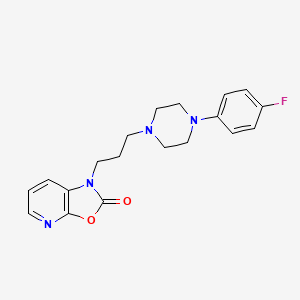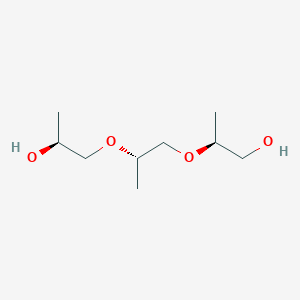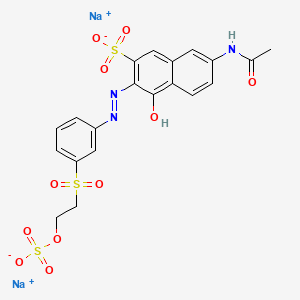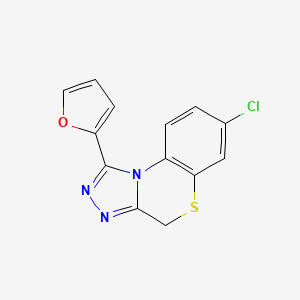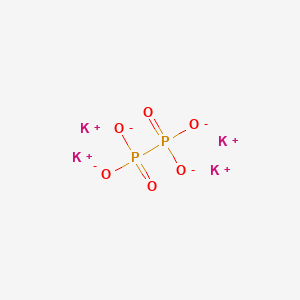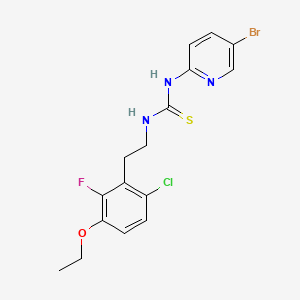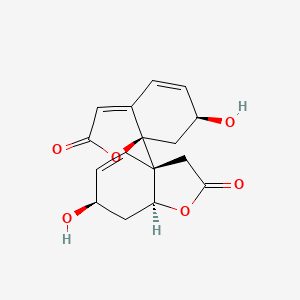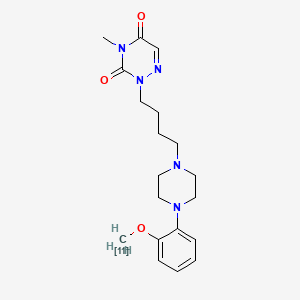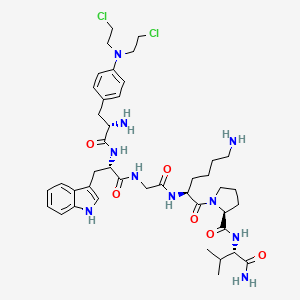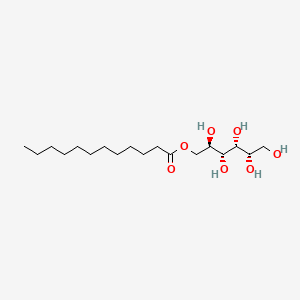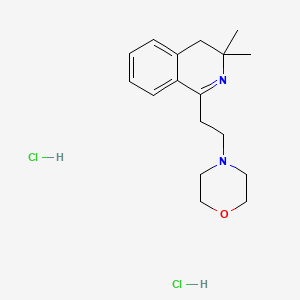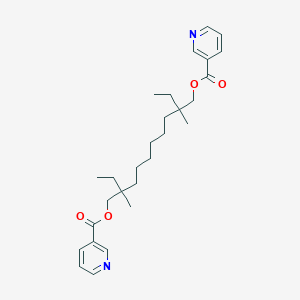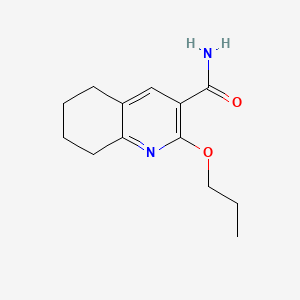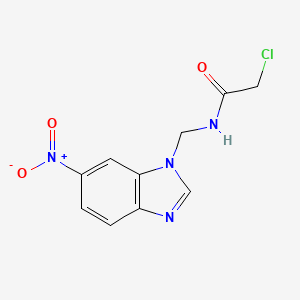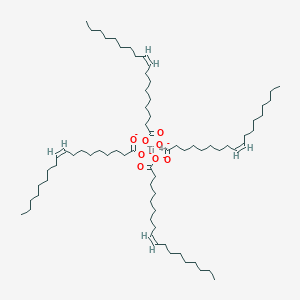
Titanium oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium oleate is a titanium-containing compound that is soluble in mineral oils. It is often used as a triboadditive in lubricants due to its antifriction and antiwear properties . This compound is part of a broader class of titanium carboxylates, which are known for their ability to enhance the performance of lubricants and other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Titanium oleate can be synthesized through the reaction of titanium tetrachloride with oleic acid. The process typically involves dissolving titanium tetrachloride in an organic solvent, such as toluene, and then adding oleic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reaction conditions are carefully monitored to maintain consistency and quality. The use of continuous flow reactors can enhance the efficiency of the process, allowing for the production of large quantities of this compound with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Titanium oleate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
Oxidation: Titanium dioxide (TiO₂)
Substitution: Various titanium carboxylates depending on the substituent used.
Applications De Recherche Scientifique
Titanium oleate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which titanium oleate exerts its effects is primarily through its ability to form a protective film on surfaces, reducing friction and wear. The oleate group provides a hydrophobic barrier, while the titanium center can interact with the surface to enhance adhesion and stability . This dual action makes this compound an effective additive in lubricants and other applications where surface protection is critical .
Comparaison Avec Des Composés Similaires
Titanium 2-ethylhexanoate: Another titanium carboxylate used in similar applications as titanium oleate.
Titanium dioxide nanoparticles: Often used in conjunction with this compound for enhanced performance in lubricants.
Uniqueness: this compound is unique due to its specific combination of titanium and oleate, which provides a balance of hydrophobicity and reactivity. This makes it particularly effective in applications where both lubrication and surface protection are required .
Propriétés
Numéro CAS |
526183-62-0 |
|---|---|
Formule moléculaire |
C72H132O8Ti |
Poids moléculaire |
1173.7 g/mol |
Nom IUPAC |
(Z)-octadec-9-enoate;titanium(4+) |
InChI |
InChI=1S/4C18H34O2.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;;+4/p-4/b4*10-9-; |
Clé InChI |
WGOMEMWEJIKLSU-UJUIXPSJSA-J |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ti+4] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


